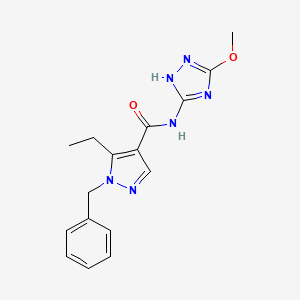
1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound's potential anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has been found to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. The compound has also been shown to possess anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide in lab experiments is its potential to exhibit significant anti-inflammatory and analgesic properties. The compound's potential anticancer activity also makes it a promising candidate for the development of new cancer therapies. However, the compound's mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide. One potential direction is to further investigate the compound's mechanism of action, which could lead to the development of more effective therapies. Another potential direction is to explore the compound's potential applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the compound's potential applications in the treatment of other types of cancer.
Synthesemethoden
The synthesis of 1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of 4-carboxypyrazole with benzyl bromide, followed by the reaction of the resulting product with ethylamine and 3-methoxy-1H-1,2,4-triazole-5-carboxylic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant anti-inflammatory and analgesic properties. It has also been shown to possess potential anticancer activity, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-3-13-12(14(23)18-15-19-16(24-2)21-20-15)9-17-22(13)10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFYVGXDNDDZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC2=CC=CC=C2)C(=O)NC3=NC(=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]amino]methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7642280.png)
![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)

![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)